molecular formula C23H14F3N3O B2619860 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901022-03-5

6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2619860
CAS No.: 901022-03-5
M. Wt: 405.38
InChI Key: UOQHYNPURJVFSW-UHFFFAOYSA-N
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Description

6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

The synthesis of 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions to form the final product. Common reagents used in these reactions include fluorinated aromatic compounds, methoxy-substituted benzene derivatives, and pyrazole precursors. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to achieve high yields and purity of the final compound .

Chemical Reactions Analysis

6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, base, and appropriate solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3O/c1-30-17-8-6-16(7-9-17)29-23-18-10-15(25)11-20(26)22(18)27-12-19(23)21(28-29)13-2-4-14(24)5-3-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQHYNPURJVFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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